REACTION_CXSMILES
|
[C:1]1([CH:7]([C:13](OCC)=[O:14])[C:8](OCC)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O.P([O-])(O)(O)=O.[Na+].[BH4-].[Na+]>C(O)C>[C:1]1([CH:7]([CH2:8][OH:9])[CH2:13][OH:14])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
|
Name
|
sodium dihydrogen phosphate monohydrate
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
O.P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
solid
|
Quantity
|
7.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
by quenching the excess of sodium borohydride with 10% HCl solution
|
Type
|
DISTILLATION
|
Details
|
distilling the residual ethanol
|
Type
|
ADDITION
|
Details
|
8 ml of NaOH 50% were added in order
|
Type
|
CUSTOM
|
Details
|
to obtain a pH of between about 8.0 to about 9.0
|
Type
|
EXTRACTION
|
Details
|
The obtained 2-phenyl-1,3-propanediol was then extracted into 400 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with 40 ml of water
|
Type
|
FILTRATION
|
Details
|
filtered through alumina
|
Type
|
CUSTOM
|
Details
|
The precipitate was crystallized from toluene following solvent removal
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(CO)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.9 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |